molecular formula C29H23ClN4O2S B11970566 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11970566
M. Wt: 527.0 g/mol
InChI Key: LSOPKGWPGIKGPE-FDAWAROLSA-N
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Description

The compound 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide is a benzimidazole-derived acetohydrazide characterized by a 4-chlorobenzyl substituent on the benzimidazole core and a 3-phenoxyphenyl arylidene moiety. Its structure integrates a sulfanyl bridge and an (E)-configured imine functional group, which are critical for its molecular interactions and physicochemical properties.

Properties

Molecular Formula

C29H23ClN4O2S

Molecular Weight

527.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C29H23ClN4O2S/c30-23-15-13-21(14-16-23)19-34-27-12-5-4-11-26(27)32-29(34)37-20-28(35)33-31-18-22-7-6-10-25(17-22)36-24-8-2-1-3-9-24/h1-18H,19-20H2,(H,33,35)/b31-18+

InChI Key

LSOPKGWPGIKGPE-FDAWAROLSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4N3CC5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol. This intermediate is then reacted with an appropriate aldehyde, such as 3-phenoxybenzaldehyde, under reflux conditions in ethanol to form the desired hydrazide .

Industrial Production Methods:

Comparison with Similar Compounds

Substituent Variations and Structural Classification

The target compound shares a benzimidazole-thioacetohydrazide scaffold with several analogs, differing primarily in substituents on the benzimidazole ring and the arylidene moiety. Key analogs include:

Compound ID Benzimidazole Substituent Arylidene Substituent Molecular Weight (g/mol) Key Structural Features
Target 4-Chlorobenzyl 3-Phenoxyphenyl ~503.98 (estimated) Phenoxy group enhances lipophilicity; E-configuration ensures planar geometry
4-Chlorobenzyl 4-(Dimethylamino)phenyl 519.03 Electron-donating dimethylamino group increases solubility and polar surface area
2-Chlorobenzyl 4-Fluorophenyl 471.93 Fluorine atom improves metabolic stability and bioavailability
2-Chlorobenzyl 3-Ethoxy-4-hydroxyphenyl 511.97 Ethoxy and hydroxy groups enhance hydrogen-bonding capacity
2-Chlorobenzyl 4-(Benzyloxy)phenyl 582.06 Bulky benzyloxy group introduces steric hindrance

Key Observations :

  • The 4-chlorobenzyl group in the target compound may confer higher electron-withdrawing effects compared to 2-chlorobenzyl analogs, influencing receptor-binding affinity .

Computational Similarity Analysis

Using Tanimoto and Dice similarity indices (common metrics for structural comparison ), the target compound demonstrates moderate similarity to analogs:

  • Tanimoto Index (MACCS) : ~0.65–0.75 vs. , and due to shared benzimidazole-thioacetohydrazide core.
  • Dice Index (Morgan) : ~0.70–0.80, highlighting conserved pharmacophoric features.

Crystallographic Validation

Single-crystal X-ray diffraction (e.g., using SHELX or ORTEP-3 ) confirms the E-configuration of the imine group, critical for maintaining planar geometry and intermolecular interactions .

Hypothetical Bioactivity Profiling

While direct bioactivity data are unavailable, structural analogs provide insights:

  • Antimicrobial Activity : Compounds with 4-fluorophenyl () exhibit enhanced Gram-positive bacterial inhibition due to fluorine’s electronegativity .
  • Anticancer Activity: The 3-phenoxyphenyl group in the target compound may enhance topoisomerase inhibition, similar to phenoxazine-derived drugs .

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